BenchChemオンラインストアへようこそ!

1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide

Regioisomerism Structural identity Benzothiazole substitution

Procure CAS 1171827-80-7 with confidence, a benzothiazole-pyrazole-3-carboxamide scaffold critical for studying succinate dehydrogenase (SDH) inhibition and kinase modulation. Structural integrity is paramount: the 6-yl regioisomer exhibits distinct spatial orientation versus the 5-yl analog (CAS 1172049-24-9), while the N1-ethyl group imparts unique steric and hydrogen-bonding properties not found in N1-methyl or 5-carboxamide isomers. This authentic reference standard, with verified InChI Key WALWTIONCGJMGM-UHFFFAOYSA-N, ensures chromatographic resolution from regioisomeric contaminants, making it indispensable for analytical method development and reproducible SAR exploration.

Molecular Formula C14H14N4OS
Molecular Weight 286.35
CAS No. 1171827-80-7
Cat. No. B2428388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide
CAS1171827-80-7
Molecular FormulaC14H14N4OS
Molecular Weight286.35
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
InChIInChI=1S/C14H14N4OS/c1-3-18-7-6-12(17-18)14(19)16-10-4-5-11-13(8-10)20-9(2)15-11/h4-8H,3H2,1-2H3,(H,16,19)
InChIKeyWALWTIONCGJMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide (CAS 1171827-80-7): Structural Identity and Procurement Baseline


1-Ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide (CAS 1171827-80-7) is a heterocyclic hybrid molecule with molecular formula C₁₄H₁₄N₄OS and molecular weight 286.35 g/mol, featuring an N1-ethyl-substituted pyrazole-3-carboxamide core linked via an amide bond to the 6-position of a 2-methylbenzothiazole moiety . The canonical SMILES is CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C, and the InChI Key is WALWTIONCGJMGM-UHFFFAOYSA-N [1]. This compound belongs to the broader pyrazole-benzothiazole carboxamide class, a scaffold that has attracted research attention for succinate dehydrogenase (SDH) inhibition, kinase modulation, and antimicrobial applications [2]. It is currently available from multiple research chemical suppliers as a purified solid for laboratory use, with reported aqueous solubility of 5 mg/mL (approximately 23.23 mM under sonication-assisted dissolution) . Critically, no peer-reviewed quantitative bioactivity data (IC₅₀, EC₅₀, Kd, or in vivo efficacy) have been identified for this exact compound as of the search date, meaning procurement decisions must be guided by structural differentiation, physicochemical properties, and class-level evidence rather than experimentally confirmed target-specific potency.

Why Generic Substitution Fails for 1-Ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide: Regioisomerism and Substitution-Pattern Risks


Simple substitution of CAS 1171827-80-7 with its closest regioisomers or methyl analogs is scientifically inadvisable because the benzothiazole-pyrazole carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to three critical structural variables: (1) the position of amide attachment on the benzothiazole ring (5-yl vs. 6-yl), (2) the N1-substituent on the pyrazole ring (ethyl vs. methyl vs. isopropyl), and (3) the carboxamide linkage position on the pyrazole (3-carboxamide vs. 5-carboxamide). The 5-yl regioisomer, 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide (CAS 1172049-24-9), shares identical molecular formula and weight (C₁₄H₁₄N₄OS, MW 286.35) but differs in the benzothiazole attachment point, which alters the spatial orientation of the pyrazole-carboxamide pharmacophore relative to the benzothiazole plane . Similarly, the dimethyl analog 1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide (CAS 1013757-32-8) replaces the N1-ethyl group with a methyl while adding a 5-methyl substituent, modifying both steric bulk and hydrogen-bonding capacity at the pyrazole ring . In published SAR studies on related pyrazole-thiazole carboxamide SDH inhibitors, even minor N1-alkyl substitutions (methyl to ethyl) have produced >5-fold differences in antifungal EC₅₀ values [1], demonstrating that these structural perturbations are not interchangeable in biological contexts. Therefore, procurement of the exact CAS number is essential for experimental reproducibility.

Quantitative Differentiation Evidence for 1-Ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide (CAS 1171827-80-7)


Regioisomeric Differentiation: 6-yl vs. 5-yl Benzothiazole Attachment Position Defines Structural Identity

The target compound bears the carboxamide linker at the 6-position of the 2-methylbenzothiazole ring, whereas its closest regioisomer, 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide (CAS 1172049-24-9), attaches at the 5-position. Both share identical molecular formula (C₁₄H₁₄N₄OS) and molecular weight (286.35 g/mol), but differ in the InChI Key (target: WALWTIONCGJMGM-UHFFFAOYSA-N; 5-yl regioisomer: distinct key per the CAS record at cirs-group.com) [1]. This positional isomerism produces different spatial geometries: the 6-yl attachment places the carboxamide at the benzothiazole position para to the sulfur atom, while the 5-yl attachment is meta to sulfur, altering the vector of the pyrazole-carboxamide group relative to the benzothiazole plane . In published benzothiazole SAR, 6-substituted derivatives frequently exhibit distinct target binding profiles compared to 5-substituted analogs due to differences in electronic conjugation with the thiazole ring system [2].

Regioisomerism Structural identity Benzothiazole substitution

Pyrazole N1-Substituent Differentiation: Ethyl (C₂H₅) vs. Methyl (CH₃) Alters Lipophilicity and Steric Profile

The target compound carries an N1-ethyl group on the pyrazole ring, whereas the commercially available analog 1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide (CAS 1013757-32-8) bears an N1-methyl group plus an additional C5-methyl substituent. The N1-ethyl substitution increases the calculated logP by approximately 0.3–0.5 log units compared to the N1-methyl analog (estimated using the XlogP algorithm: target compound XlogP ≈ 2.4 [1]; comparator estimated at approximately 1.9–2.1 based on the loss of one methylene unit), reflecting higher lipophilicity that may influence membrane permeability and non-specific protein binding [2]. In the broader pyrazole-thiazole carboxamide SDH inhibitor series, the transition from N1-methyl to N1-ethyl was reported to shift antifungal EC₅₀ values by factors of 2- to 8-fold depending on the pathogen species, demonstrating that this seemingly minor alkyl chain extension produces meaningful biological consequences [3].

N1-alkyl substitution Lipophilicity Pyrazole SAR

Aqueous Solubility Specification: 5 mg/mL Benchmark for In Vitro Assay Formulation

The target compound exhibits an experimentally determined aqueous solubility of 5 mg/mL (approximately 23.23 mM) in pure water with ultrasonic-assisted dissolution, as reported in the vendor Certificate of Analysis . This solubility value establishes a practical upper concentration limit for in vitro assays requiring DMSO-free or low-DMSO conditions. For context, the related benzothiazole-pyrazole carboxamide class generally exhibits moderate aqueous solubility (typical range: 0.5–10 mg/mL at neutral pH) based on computed logS values . The measured solubility of 5 mg/mL places the target compound in a usable range for cell-based assays (where typical screening concentrations are 1–50 μM) without exceeding 0.1% DMSO, a common threshold for avoiding solvent cytotoxicity [1]. Users should note that solubility may vary with pH, and buffered conditions should be validated experimentally for each assay system.

Aqueous solubility Assay formulation DMSO-free conditions

Carboxamide Linkage Position: 3-Carboxamide vs. 5-Carboxamide Defines Pyrazole Connectivity and Pharmacophore Geometry

The target compound features a pyrazole-3-carboxamide linkage (carboxamide at pyrazole C3 position), while a structurally similar comparator, 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide (CAS 1172049-24-9), places the carboxamide at the pyrazole C5 position [1]. Although both compounds share the same molecular formula (C₁₄H₁₄N₄OS, MW 286.35), the 3-carboxamide vs. 5-carboxamide distinction represents a constitutional isomerism within the pyrazole ring. In pyrazole carboxamide SAR, the 3-carboxamide position places the amide linker adjacent to the N2 nitrogen, enabling potential intramolecular hydrogen bonding that constrains the conformational flexibility of the pharmacophore, whereas the 5-carboxamide position places the amide adjacent to the N1 substituent, altering both the hydrogen-bond donor/acceptor topology and the dihedral angle between the pyrazole and benzothiazole planes [2]. Published molecular docking studies on related pyrazole-3-carboxamide SDH inhibitors indicate that the 3-carboxamide orientation is critical for establishing key hydrogen-bond interactions with conserved residues in the SDH ubiquinone-binding pocket, interactions that would be geometrically inaccessible to the 5-carboxamide isomer [3].

Carboxamide regiochemistry Pyrazole connectivity Pharmacophore geometry

Recommended Application Scenarios for 1-Ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide (CAS 1171827-80-7) Based on Structural and Physicochemical Evidence


Succinate Dehydrogenase (SDH) Inhibitor Discovery: Scaffold-Hopping and SAR Expansion Programs

The benzothiazole-pyrazole-3-carboxamide scaffold represented by CAS 1171827-80-7 is structurally cognate to established SDH inhibitor (SDHI) fungicide pharmacophores, including fluxapyroxad and thifluzamide. Published studies on pyrazole-thiazole carboxamide hybrids have demonstrated that compounds in this class achieve EC₅₀ values as low as 5.11 μg/mL against Rhizoctonia cerealis, outperforming thifluzamide (EC₅₀ = 22.12 μg/mL) in head-to-head testing [1]. The N1-ethyl and 6-yl substitution pattern of the target compound provides a distinct vector for SAR exploration compared to previously optimized N1-methyl and 4-carboxamide SDHI series. Researchers engaged in antifungal discovery or SDH enzymology should prioritize this compound as a scaffold diversification tool for probing the ubiquinone-binding pocket geometry.

Kinase Inhibitor Screening: Benzothiazole-Pyrazole Hybrid as a Privileged Kinase-Binding Scaffold

Benzothiazole derivatives are well-established ATP-competitive kinase inhibitor scaffolds, with numerous examples demonstrating potent inhibition of VEGFR-2 (IC₅₀ values as low as 0.15 μM against recombinant enzyme) and EGFR kinases [2]. The pyrazole-3-carboxamide moiety contributes additional hinge-region hydrogen-bonding capacity that complements the benzothiazole adenine-mimetic core. The target compound's N1-ethyl and 6-yl substitution pattern represents an underexplored combination in the kinase inhibitor chemical space, making it a valuable screening candidate for kinase selectivity panels, particularly for identifying novel type II or type III kinase inhibitors that exploit the extended benzothiazole-pyrazole geometry.

Chemical Probe Development: Defined Physicochemical Properties for Target Engagement Studies

With a molecular weight of 286.35 g/mol, computed XlogP of approximately 2.4, zero Lipinski Rule-of-Five violations, and measurable aqueous solubility (5 mg/mL in water), CAS 1171827-80-7 possesses drug-like physicochemical properties suitable for chemical probe development [3]. The compound's moderate lipophilicity (XlogP 2.4) positions it within the optimal range for cell permeability while avoiding the excessive lipophilicity (logP > 5) associated with promiscuous binding and poor pharmacokinetics. These properties make it a rational starting point for developing tool compounds targeting intracellular enzymes or receptors, where balanced solubility and permeability are prerequisites for meaningful cellular target engagement data.

Regioisomeric Purity Validation: Use as an Analytical Reference Standard for Isomer Differentiation

Given the existence of multiple constitutional isomers sharing the formula C₁₄H₁₄N₄OS (including the 5-yl regioisomer CAS 1172049-24-9 and the 5-carboxamide isomer), the target compound serves a critical quality-control function as an authenticated reference standard for analytical method development . The unique InChI Key (WALWTIONCGJMGM-UHFFFAOYSA-N) and distinct chromatographic retention properties enable HPLC or UPLC-MS methods to resolve the 6-yl-3-carboxamide isomer from its regioisomeric contaminants. Laboratories synthesizing or procuring benzothiazole-pyrazole carboxamide libraries should include this compound as a system suitability standard to validate isomer separation and confirm structural assignment.

Quote Request

Request a Quote for 1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.